TZ4M

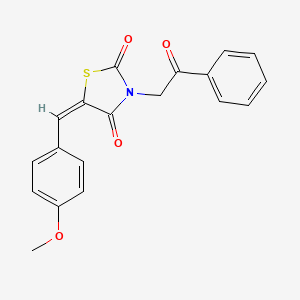

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C19H15NO4S |

|---|---|

Molecular Weight |

353.4 g/mol |

IUPAC Name |

(5E)-5-[(4-methoxyphenyl)methylidene]-3-phenacyl-1,3-thiazolidine-2,4-dione |

InChI |

InChI=1S/C19H15NO4S/c1-24-15-9-7-13(8-10-15)11-17-18(22)20(19(23)25-17)12-16(21)14-5-3-2-4-6-14/h2-11H,12H2,1H3/b17-11+ |

InChI Key |

ZBIWNXHXEOBENC-GZTJUZNOSA-N |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C/2\C(=O)N(C(=O)S2)CC(=O)C3=CC=CC=C3 |

Canonical SMILES |

COC1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CC(=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the TZ4M PID Controller

For researchers, scientists, and drug development professionals requiring precise process control, understanding the functionality of core instrumentation is paramount. The Autonics TZ4M is a dual PID (Proportional-Integral-Derivative) auto-tuning controller designed for a wide range of applications demanding high accuracy and stability, such as temperature, pressure, and flow rate regulation.[1][2][3][4] This guide provides a detailed overview of its technical specifications, core functions, and operational principles.

Core Principles of PID Control

A PID controller is a control loop feedback mechanism that continuously calculates an error value as the difference between a desired setpoint (SP) and a measured process variable (PV).[5] It then applies a correction based on three terms:

-

Proportional (P): This term provides an output that is proportional to the current error.[3][5] A larger proportional gain results in a stronger response to the error, reducing rise time but potentially increasing overshoot.[4][5]

-

Integral (I): The integral term considers past errors by accumulating them over time. This helps to eliminate the steady-state error that might be present with a P-only controller.[1][3][4][5]

-

Derivative (D): This term predicts future errors by analyzing the rate of change of the error.[1] The derivative action can dampen oscillations and improve the stability of the system.

The combination of these three terms allows for precise and stable control of a process variable, making PID controllers a ubiquitous tool in industrial and scientific applications.[1][3][6]

Basic Functions of the this compound PID Controller

The Autonics this compound series offers a range of functions designed for versatile and precise control:

-

Dual PID Auto-Tuning: A key feature of the this compound is its dual PID auto-tuning function. This allows the user to select between a high-speed response to quickly reach the setpoint or a low-speed response to minimize overshoot, which is critical in sensitive applications.[2][7][8][9][10] The auto-tuning function automatically measures the thermal characteristics of the system and calculates the optimal PID parameters.[9]

-

Multi-Input Capability: The controller supports a wide variety of input sensors, including 13 different types of thermocouples, RTDs (Resistance Temperature Detectors), and analog voltage/current inputs.[2][7][11] This flexibility allows it to be integrated into diverse experimental setups.

-

Multiple Control Modes: The this compound can operate in several control modes, including ON/OFF control, P, PI, PD, PIDF, and PIDS.[8][11] This allows the user to select the most appropriate control strategy for their specific process.

-

Various Output Options: The controller is available with different output types to drive various actuators, including relay contact, Solid State Relay (SSR) drive, and current outputs (4-20mA DC).[9][11] It also features various sub-outputs for alarms and PV (Process Variable) retransmission.[2][7]

-

Ramp Function: The ramp function allows for a gradual increase or decrease of the setpoint over a user-defined time. This is useful for processes that require a controlled rate of change to prevent thermal shock or other undesirable effects.[2][8]

Technical Specifications

The following tables summarize the key quantitative data for the Autonics this compound PID controller.

| General Specifications | |

| Power Supply | 100-240VAC 50/60Hz[8][11] |

| Allowable Voltage Range | 90 to 110% of rated voltage[11] |

| Power Consumption | Approx. 6VA[11] |

| Display Method | 7-Segment LED (PV: Red, SV: Green)[11] |

| Sampling Period | 500 ms[8] |

| Display Accuracy | ±0.3% of F.S. or 3°C (the higher of the two)[2][8][11] |

| Ambient Temperature | -10 to 50°C (no freezing or condensation)[11] |

| Storage Temperature | -20 to 60°C[11] |

| Ambient Humidity | 35 to 85% RH (no freezing or condensation)[11] |

| Control Specifications | |

| Control Method | ON/OFF, P, PI, PD, PIDF, PIDS control[8][11] |

| Proportional Band (P) | 0.1 to 100.0% of F.S.[11] |

| Integral Time (I) | 0 to 3600 sec[2][8][11] |

| Derivative Time (D) | 0 to 3600 sec[2][8][11] |

| Control Period (T) | 1 to 120 sec (for Relay/SSR output)[2][8][11] |

| Hysteresis (for ON/OFF) | 1 to 100°C/°F (0.1 to 100.0°C/°F)[8][11] |

| Ramp Setting | Ramp Up, Ramp Down: 1 to 99 min[2][8] |

| Input & Output Specifications | |

| Multi-Input | Thermocouple (K, J, R, E, T, S, N, W), RTD (DPt100Ω, JPt100Ω), Analog (1-5VDC, 0-10VDC, 4-20mADC)[11] |

| Relay Output | 250VAC 3A 1c[11] |

| SSR Drive Output | 12VDC ±3V, Max. 30mA[2][11] |

| Current Output | 4-20mADC (Load resistance: Max. 600Ω)[11] |

| PV Transmission Output | 4-20mADC (Load resistance: Max. 600Ω)[2][11] |

| Alarm Output | 2 alarm outputs (Relay)[2] |

Experimental Protocols: Key Operational Procedures

Detailed methodologies for utilizing the this compound's core functionalities are outlined below.

The auto-tuning function allows the controller to automatically determine the optimal PID parameters for the specific process being controlled.

-

Initial Setup: Ensure the controller is correctly wired to the input sensor and the output device. Apply power to the unit.

-

Initiate Auto-Tuning: Press and hold the 'AT' key for 3 seconds to start the auto-tuning process. The 'AT' indicator on the display will begin to flash.[9]

-

Tuning Process: The controller will begin to cycle the output ON and OFF to measure the process response. This may cause the process variable to oscillate around the setpoint.

-

Completion: Once the tuning is complete, the 'AT' indicator will turn off. The controller will have calculated and stored the optimal P, I, and D values.[9]

-

Manual Stop: To stop the auto-tuning process manually, press and hold the 'AT' key for 5 seconds. The controller will revert to the previously stored PID values.[9]

Note: It is recommended to perform the auto-tuning procedure when the controller is first installed and whenever there are significant changes to the process.[9]

For advanced users who wish to fine-tune the control parameters manually:

-

Enter Parameter Group: Access the parameter setting mode by pressing the mode key as described in the user manual.

-

Navigate to PID Parameters: Use the arrow keys to navigate to the P, I, and D parameter settings.

-

Adjust Values: Modify the values for the Proportional Band (P), Integral Time (I), and Derivative Time (D) as required.

-

Save and Exit: Save the new parameter settings and return to the run mode.

Visualizing Core Concepts

To further clarify the operational principles and logical flow of the this compound PID controller, the following diagrams are provided.

Caption: A diagram of a basic PID control loop.

Caption: A logical workflow of the this compound controller.

References

- 1. ni.com [ni.com]

- 2. shop.industrialemart.com [shop.industrialemart.com]

- 3. PID Controller : Working, Types, Advantages & Its Applications [elprocus.com]

- 4. Proportional Integral Derivative Controller in Control System - GeeksforGeeks [geeksforgeeks.org]

- 5. Understanding PID Controller: Types, Working, and Applications [multispanindia.com]

- 6. integrasources.com [integrasources.com]

- 7. indiamart.com [indiamart.com]

- 8. indusautomation.co [indusautomation.co]

- 9. instrumart.com [instrumart.com]

- 10. instrumart.com [instrumart.com]

- 11. autonics.se [autonics.se]

Precision Temperature Control in the Laboratory: A Technical Guide to the Autonics TZ4M Series

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern scientific research and pharmaceutical development, precise and reliable temperature control is not merely a convenience but a cornerstone of experimental validity and product quality. The Autonics TZ4M series of temperature controllers offers a robust solution for a myriad of laboratory applications where thermal accuracy is paramount. This technical guide provides an in-depth overview of the this compound series' specifications, detailed experimental protocols for its implementation, and visual workflows to aid in its integration into critical laboratory processes.

Core Specifications of the this compound Series

The this compound series provides a versatile and user-friendly platform for temperature regulation. The following tables summarize the key quantitative specifications of these controllers, enabling easy comparison and selection for specific laboratory needs.

General Specifications

| Specification | Value |

| Display Method | 4-digit 7-segment LED |

| Power Supply | 100-240VAC 50/60Hz |

| Allowable Voltage Range | 90 to 110% of rated voltage |

| Power Consumption | Approx. 6VA |

| Display Accuracy | ±0.3% of Full Scale (FS) or ±3°C (whichever is greater) |

| Sampling Cycle | 500ms |

| Ambient Temperature | -10 to 50°C (Storage: -20 to 60°C) |

| Ambient Humidity | 35 to 85% RH (non-condensing) |

| Dimensions | W72 x H72 mm |

Input Specifications

| Input Type | Model Suffix | Range |

| Thermocouple | K(CA), J(IC), E(CR), T(CC), R(PR), S(PR), N(NN), W(TT) | Refer to manufacturer's detailed range charts. |

| RTD | DPt100Ω, JPt100Ω | Refer to manufacturer's detailed range charts. |

| Analog (Voltage) | 1-5VDC, 0-10VDC | -1999 to 9999 |

| Analog (Current) | 4-20mA DC | -1999 to 9999 |

Control and Output Specifications

| Parameter | Options & Ranges |

| Control Method | ON/OFF, P, PI, PD, PIDF, PIDS |

| Control Output | Relay (250VAC 3A), SSR drive voltage (12VDC ±3V), Current (4-20mA DC) |

| Alarm Output | AL1, AL2 (Relay: 250VAC 1A 1a) |

| Proportional Band (P) | 0.0 to 100.0% |

| Integral Time (I) | 0 to 3,600 sec |

| Derivative Time (D) | 0 to 3,600 sec |

| Control Period (T) | 1 to 120 sec |

| Hysteresis (ON/OFF) | 1 to 100°C/°F |

| Communication Output | RS485 (Modbus RTU) |

Experimental Protocols

The following sections provide detailed methodologies for integrating the this compound temperature controller into common laboratory experiments.

Polymerase Chain Reaction (PCR) Thermal Cycler Integration

Objective: To precisely control the temperature cycles of a custom-built or retrofitted thermal cycler for DNA amplification.

Materials:

-

Autonics this compound Temperature Controller (e.g., this compound-14S with SSR output)

-

Solid State Relay (SSR) appropriate for the heater's power rating

-

Heating block with integrated cartridge heater

-

Pt100 RTD sensor for temperature feedback

-

PCR tubes and reagents

-

Power supply for the heater

Methodology:

-

System Assembly:

-

Install the Pt100 RTD sensor into the heating block, ensuring good thermal contact.

-

Connect the cartridge heater to the SSR.

-

Wire the SSR control input to the SSR drive output terminals of the this compound controller.[1]

-

Connect the Pt100 sensor to the RTD input terminals on the this compound.

-

Wire the main power supply for the heater through the SSR's load terminals.

-

Connect the this compound controller to a 100-240VAC power source.

-

-

Controller Configuration:

-

Enter the parameter setting mode on the this compound.

-

Select the appropriate input sensor type (DPt100Ω).

-

Choose the desired control method. For rapid temperature changes in PCR, PID control is recommended.[2]

-

Set the initial PID parameters (P, I, and D values). The autotuning function of the this compound can be utilized for initial optimization.[3][4] To do this, set your target temperature and activate the autotuning mode as per the user manual. The controller will then cycle the output and measure the system's response to determine optimal PID values.

-

-

PCR Protocol Execution:

-

Prepare the PCR master mix and aliquot into PCR tubes.[5][6]

-

Place the tubes in the heating block.

-

Program the this compound for the multi-stage temperature profile required for PCR. This can be achieved by manually setting the setpoint (SV) for each step.

-

Step 1: Initial Denaturation: Set SV to 94-98°C and hold for 1-5 minutes.[2][7]

-

Step 2: Cycling (30-40 cycles):

-

Denaturation: Set SV to 94-98°C for 15-30 seconds.

-

Annealing: Set SV to the primer-specific annealing temperature (e.g., 50-65°C) for 20-40 seconds.

-

Extension: Set SV to 72°C for a duration dependent on the target DNA length (e.g., 1 minute per kilobase).[5]

-

-

Step 3: Final Extension: Set SV to 72°C and hold for 5-10 minutes.[5][7]

-

Step 4: Hold: Set SV to 4°C for sample preservation.

-

Cell Culture Incubator Temperature Stabilization

Objective: To maintain a stable and uniform temperature within a cell culture incubator, a critical factor for optimal cell growth.

Materials:

-

Autonics this compound Temperature Controller (e.g., this compound-14R with relay output)

-

Heating element(s) within the incubator

-

High-accuracy thermocouple (e.g., K-type) or RTD sensor

-

Incubator chamber

Methodology:

-

System Integration:

-

Position the temperature sensor in a central location within the incubator, away from direct airflow from the door or heating elements, to get a representative reading of the internal environment.

-

Wire the incubator's heating element to the relay output of the this compound controller.

-

Connect the thermocouple or RTD sensor to the appropriate input terminals on the controller.

-

Power the this compound controller.

-

-

Controller Setup and Calibration:

-

In the parameter settings, select the correct sensor input type.

-

Set the control method to PID for precise and stable temperature maintenance, which is crucial for cell viability.[8]

-

Set the desired temperature for cell culture, typically 37°C for mammalian cells.[9]

-

Perform an autotuning cycle with the incubator door closed to allow the this compound to learn the thermal dynamics of the chamber and optimize the PID parameters.

-

For validation, place a calibrated, independent temperature logger inside the incubator and compare its readings with the this compound's display over a 24-hour period to ensure accuracy and stability. Adjust the input offset parameter on the this compound if necessary to match the calibrated logger.[10]

-

-

Operation:

-

Once calibrated and stable, the incubator is ready for cell culture.

-

Set the high and low alarm outputs on the this compound to alert users of any significant temperature deviations that could compromise the cell cultures.

-

Active Pharmaceutical Ingredient (API) Crystallization

Objective: To control the cooling rate of a solvent to induce the crystallization of an API with a desired crystal size and purity.

Materials:

-

Autonics this compound Temperature Controller

-

Jacketed reaction vessel

-

Chiller/heater circulator

-

Temperature sensor (thermocouple or RTD) immersed in the reaction mixture

-

Stirring mechanism

Methodology:

-

Apparatus Setup:

-

Insert the temperature sensor into the reaction vessel, ensuring it is submerged in the solvent but does not interfere with the stirrer.

-

Connect the circulator's inlet and outlet to the jacket of the reaction vessel.

-

The this compound's control output (e.g., 4-20mA current output) should be connected to the circulator's external control input to regulate the temperature of the heat transfer fluid.

-

Connect the temperature sensor from the reactor to the this compound's input.

-

-

Controller Programming for Cooling Profile:

-

Configure the this compound for the correct sensor type and PID control.

-

The "Ramp" function of the this compound can be utilized to program a controlled cooling rate, which is critical for controlling nucleation and crystal growth.[][12]

-

Set the initial temperature (the temperature at which the API is fully dissolved).

-

Program the ramp rate (e.g., a decrease of 0.5°C per minute).

-

Set the final temperature for the crystallization process.

-

-

Crystallization Process:

-

Dissolve the API in the solvent within the reactor at the initial temperature.

-

Initiate the programmed cooling profile on the this compound.

-

The controller will gradually lower the setpoint, and the PID algorithm will modulate the circulator to precisely follow this cooling ramp.

-

Monitor the solution for the onset of crystallization.

-

Once the final temperature is reached, the controller will maintain this temperature for a specified holding time to allow for complete crystallization.

-

Visualizing Laboratory Workflows and Logic

The following diagrams, created using the Graphviz DOT language, illustrate key workflows and logical relationships in the context of using the this compound temperature controller in a laboratory setting.

Experimental Setup Workflow

PID Control Logic

Hypothetical Drug Discovery Signaling Pathway Analysis

References

- 1. autonics.se [autonics.se]

- 2. integra-biosciences.com [integra-biosciences.com]

- 3. autonics.se [autonics.se]

- 4. instrumart.com [instrumart.com]

- 5. genscript.com [genscript.com]

- 6. Standard PCR Protocol [sigmaaldrich.com]

- 7. bitesizebio.com [bitesizebio.com]

- 8. cellculturechronicles.wordpress.com [cellculturechronicles.wordpress.com]

- 9. Incubator Validation | Biotech Industry | Ellab.com [ellab.com]

- 10. biotechserv.com [biotechserv.com]

- 12. Crystallization of Active Pharmaceutical Ingredients | VxP Pharma [vxppharma.com]

An In-depth Technical Guide to the Autonics TZ4M Dual PID Control for Research Applications

For researchers, scientists, and drug development professionals, precise temperature control is paramount to ensure the validity and reproducibility of experimental outcomes. The Autonics TZ4M is a digital temperature controller that offers a dual PID control function, providing a flexible and adaptable solution for a variety of research applications that demand high precision and stability. This guide provides a detailed technical overview of the this compound's core functionalities, with a focus on its dual PID control mechanism, to empower researchers in leveraging this instrument for their work.

Core Concept: Dual PID Control

The "dual PID" functionality of the this compound refers to its two distinct PID (Proportional-Integral-Derivative) control algorithms that can be selected based on the specific requirements of the thermal system under control: PIDF and PIDS. This allows the user to prioritize either a rapid response to temperature changes or the minimization of temperature overshoot, a critical feature in sensitive experimental setups.

-

PIDF (High-speed Response Mode): This mode is engineered to bring the process variable (PV), i.e., the actual temperature, to the setpoint value (SV) in the shortest possible time.[1][2] This is particularly beneficial in applications where rapid heating or cooling is required, such as in thermal cycling experiments or processes that need a quick ramp-up to a specific temperature.[1][2]

-

PIDS (Low-speed Response Mode): The PIDS mode is designed to minimize overshoot, where the process variable exceeds the setpoint before stabilizing.[1][2] This is crucial for experiments involving thermally sensitive materials or reactions where even a slight temperature overshoot could compromise the results or damage the sample.[1][2] Examples include cell culture incubation, enzyme kinetics studies, and the crystallization of pharmaceutical compounds.

The selection between these two modes allows researchers to tailor the controller's performance to the specific thermal characteristics and constraints of their experimental system. The factory default setting for the TZ series is PIDS mode.[1][2]

Quantitative Data and Specifications

The technical specifications of the Autonics this compound are summarized in the tables below for easy reference and comparison.

Table 1: General Specifications

| Specification | Value |

| Power Supply | 100-240VAC 50/60Hz |

| Allowable Voltage Range | 90 to 110% of rated voltage |

| Power Consumption | Approx. 6VA |

| Display Method | 7-Segment LED (PV: Red, SV: Green) |

| Control Method | ON/OFF, P, PI, PD, PIDF, PIDS |

| Sampling Period | 500 ms |

| Display Accuracy | ±0.3% of Full Scale (F.S.) or 3°C (whichever is greater) |

| Ambient Temperature | -10 to 50°C (no freezing or condensation) |

| Storage Temperature | -20 to 60°C |

| Ambient Humidity | 35 to 85% RH |

Table 2: Input and Output Specifications

| Category | Specification | Details |

| Input Sensor | Thermocouple | K(CA), J(IC), R(PR), E(CR), T(CC), S(PP), N(NN), W(TT) |

| RTD | DIN Pt100, JIS Pt100 (3-wire type) | |

| Voltage | 1-5VDC, 0-10VDC | |

| Current | 4-20mADC | |

| Control Output | Relay | 250VAC 3A 1c |

| SSR Drive | 12VDC ±3V, Max. 30mA | |

| Current | 4-20mADC (Load resistance: Max. 600Ω) | |

| Sub Output | Event 1, 2 | Relay contact output 250VAC 1A 1a |

| Communication | RS485 | Modbus RTU protocol |

Table 3: PID Control Parameters

| Parameter | Setting Range |

| Proportional Band (P) | 0.1 to 999.9% |

| Integral Time (I) | 0 to 3600 sec |

| Derivative Time (D) | 0 to 3600 sec |

| Control Time (T) | 1 to 120 sec |

| Hysteresis (for ON/OFF) | 1 to 100°C |

| Ramp Setting | Ramp Up, Ramp Down: 1 to 99 min |

Experimental Protocols

While specific experimental protocols are highly dependent on the research question, the following provides a detailed methodology for setting up and tuning the Autonics this compound for a generic laboratory heating experiment, such as maintaining a stable temperature for a chemical reaction in a water bath.

Objective: To achieve and maintain a stable setpoint temperature of 80°C in a 5-liter water bath with minimal overshoot.

Materials:

-

Autonics this compound-14R (Relay output model)

-

K-type thermocouple

-

Solid State Relay (SSR) appropriate for the heater's power rating

-

1000W immersion heater

-

5-liter water bath with magnetic stirrer

-

PC with Autonics DAQMaster software installed

-

RS485 to USB converter

Methodology:

-

System Setup:

-

Install the immersion heater securely in the water bath.

-

Place the K-type thermocouple in the water bath, ensuring the tip is positioned to measure the bulk water temperature and is not in direct contact with the heater.

-

Connect the thermocouple to the appropriate input terminals on the this compound.

-

Wire the relay output of the this compound to the control input of the SSR.

-

Connect the SSR in series with the power supply to the immersion heater.

-

Connect the this compound to a PC via the RS485 to USB converter for data logging.

-

-

Initial Configuration:

-

Power on the this compound controller.

-

Enter the parameter setting mode.

-

Configure the input sensor type to K-type thermocouple.

-

Set the desired temperature (SV) to 80°C.

-

Select the PIDS control mode to prioritize minimizing overshoot.

-

-

Auto-Tuning Procedure:

-

Ensure the water bath is filled and the stirrer is active.

-

Activate the auto-tuning (AT) function on the this compound.[1] The controller will then cycle the heater on and off to learn the thermal characteristics of the system and automatically calculate the optimal P, I, and D parameters.[1]

-

Monitor the process until the auto-tuning cycle is complete, indicated by the AT lamp turning off.[1]

-

-

Performance Evaluation and Data Logging:

-

Once auto-tuning is complete, the controller will begin normal operation.

-

Use the DAQMaster software to monitor and log the process variable (PV) and setpoint (SV) in real-time.

-

Observe the initial rise to the setpoint, noting the rise time and any overshoot.

-

Allow the system to run for an extended period (e.g., 1 hour) to evaluate the stability of the temperature control.

-

Analyze the logged data to quantify the performance, including the magnitude of any temperature fluctuations around the setpoint.

-

-

Manual Fine-Tuning (Optional):

-

If the performance is not optimal (e.g., slow response or minor oscillations), the PID parameters can be manually adjusted from the values determined by the auto-tuning process.

-

For a slower, more stable response, you might slightly increase the proportional band (P) or integral time (I).

-

For a faster response, you might decrease the proportional band (P). Make small, incremental changes and observe the effect on the system's stability.

-

Visualizations

Signaling Pathways and Workflows

The following diagrams illustrate the logical flow of the this compound's operation and the dual PID control selection process.

References

An In-depth Technical Guide to the Initial Setup and Configuration of the Autonics TZ4M Temperature Controller

This guide provides a comprehensive overview of the initial setup and core configuration of the Autonics TZ4M dual PID auto-tuning temperature controller. Designed for researchers, scientists, and drug development professionals, this document details the essential parameters and procedures to ensure precise temperature regulation in laboratory and industrial applications.

Core Specifications

The Autonics this compound series offers a versatile and stable solution for temperature control. Key specifications are summarized below.

| Feature | Specification |

| Display Method | 4-digit 7-segment LED[1] |

| Control Method | ON/OFF control, P, PI, PD, PIDF, PIDS control[1][2] |

| Power Supply | 100-240VAC 50/60Hz[3] |

| Dimensions | 72 x 72 mm[4] |

| Sampling Cycle | 500ms[1] |

| Control Output | Relay contact output, SSR drive voltage output, or Current output (4-20mADC)[1][3][4] |

| Alarm Output | Alarm1+Alarm2[4] |

| Display Accuracy | ±0.3% based on FS or 3°C Max[3] |

| Ambient Temperature | -10 to 50°C (Storage: -20 to 60°C)[3] |

| Ambient Humidity | 35 to 85% RH[3] |

Input Sensor Configuration

Proper configuration of the input sensor is critical for accurate temperature measurement. The this compound supports a variety of thermocouples and RTD sensors.

| Input Type | Model Code | Input Range (°C) | Input Range (°F) |

| Thermocouple | |||

| K (CA) | KCaH | -100 to 1300 | -148 to 2372 |

| J (IC) | JIcH | 0 to 800 | 32 to 1472 |

| R (PR) | R PR | 0 to 1700 | 32 to 3092 |

| E (CR) | ECrH | 0 to 800 | 32 to 1472 |

| T (CC) | TCcH | -200 to 400 | -328 to 752 |

| S (PR) | S PR | 0 to 1700 | 32 to 3092 |

| N (NN) | NN | 0 to 1300 | 32 to 2372 |

| W (TT) | U TT | 0 to 2300 | 32 to 4172 |

| RTD | |||

| DPt100Ω | DPtH | 0 to 500 | 32 to 932 |

| JPt100Ω | JPtH | 0 to 500 | 32 to 932 |

| Analog | |||

| Voltage (0-10VDC) | A--1 | -1999 to 9999 | - |

| Voltage (1-5VDC) | A--2 | -1999 to 9999 | - |

| Current (DC4-20mA) | A--3 | -1999 to 9999 | - |

Table adapted from the Autonics TZ Series manual.[5]

-

Power Down: Ensure the controller is disconnected from the power supply.

-

Disassemble Case: Press the front case and pull to detach it from the main body.[5]

-

Set Internal Switches: Configure the internal S/W 1 and S/W 2 switches according to the input sensor type as specified in the table below.[5]

-

Reassemble and Power On: Reattach the case and connect the power supply.

-

Parameter Setting: Navigate to Parameter Group 2 and set the [IN-T] parameter to match the connected sensor type.[5]

| Input Type | S/W 1 | S/W 2 |

| Thermocouple | 1 | 1 |

| RTD | 2 | 2 |

| Analog (Voltage/Current) | 2 | 2 |

Table adapted from the Autonics TZ Series manual.[5]

Initial Setup and Auto-Tuning Workflow

The following diagram illustrates the logical flow for the initial setup and execution of the auto-tuning function, which is essential for optimizing PID control parameters.

Caption: Logical workflow for the initial setup and auto-tuning of the this compound controller.

The auto-tuning function automatically calculates the optimal PID time constants by measuring the thermal characteristics of the system.[6] It is recommended to perform this function upon initial setup.[3][6]

-

Initial Setup: Complete the input sensor configuration and wire the controller to the process.

-

Set SV: Set the desired Set Value (SV) or target temperature using the front panel keys.

-

Initiate Auto-Tuning: Press and hold the AT key for 3 seconds or more to begin the auto-tuning process. The "AT" indicator on the display will start to flicker.[3][6]

-

Monitoring: The controller will cycle the output to measure the system's response. This process may take a significant amount of time depending on the thermal properties of the system.

-

Completion: Auto-tuning is complete when the "AT" indicator stops flickering. The newly calculated PID constants are automatically saved and applied.[6]

-

Interruption: To stop the auto-tuning process manually, press and hold the AT key for 5 seconds. If the process is interrupted or if power is lost, the PID constants will revert to their previous values.[6]

There are two auto-tuning modes available, selectable in the second parameter group:

Control Method Configuration

The this compound features dual PID control, allowing for either high-speed or low-overshoot responses.[3][7] This functionality is configured in Parameter Group 2.

Caption: Selection pathway for dual PID control modes in the this compound controller.

-

PIDF (High-Speed Response Type): This mode is suitable for applications that require a rapid response to reach the set temperature, such as electric furnaces or injection molding machines.[3][6]

-

PIDS (Low-Speed Response Type): This mode is designed for systems where minimizing overshoot is critical, even if it results in a slower approach to the set temperature. Examples include plating machines and oil temperature control systems.[3][6] The factory default setting is PIDS.[3][6]

Core Parameter Groups

The this compound's functions are organized into parameter groups. Access them using the MD key.

Accessed by a short press of the MD key. Contains frequently adjusted parameters.

| Parameter | Description | Setting Range |

| AL1 | Alarm 1 setting value | Varies with alarm mode |

| AL2 | Alarm 2 setting value | Varies with alarm mode |

| P | Proportional Band | 0.1 to 100.0% |

| I | Integral Time | 0 to 3600 sec |

| d | Derivative Time | 0 to 3600 sec |

| HYS | Hysteresis (for ON/OFF control) | 1 to 100°C/°F |

| rESL | Manual Reset | 0.0 to 100.0% |

Accessed by pressing and holding the MD key for 3 seconds. Contains fundamental configuration settings.

| Parameter | Description | Setting Range |

| In-t | Input sensor type selection | See Input Types table |

| C-Md | Control method (PID, ON/OFF, etc.) | PID, ON/OFF, P, PI, PD |

| oUt | Control output type | rLY (Relay), SSRP (SSR) |

| AL-1 | Alarm 1 operation mode | 11 available modes |

| AL-2 | Alarm 2 operation mode | 11 available modes |

| PIDt | Dual PID control mode | PIDF, PIDS |

| LoC | Parameter Lock | OFF, LoC1, LoC2, LoC3 |

For a complete list of all parameters and their functions, refer to the official Autonics this compound user manual.[8]

References

An In-depth Technical Guide to Sensor Compatibility for the Autonics TZ4M Temperature Controller

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the input sensor compatibility of the Autonics TZ4M temperature controller. Accurate temperature measurement and control are critical in research and drug development for ensuring the validity of experimental outcomes and the quality of pharmaceutical products. The this compound offers a versatile solution with its wide range of compatible sensors. This document details the compatible sensor types, their measurement ranges, and the necessary configuration steps to ensure precise and reliable operation.

Compatible Temperature Sensors

The Autonics this compound temperature controller is designed to accept inputs from a variety of industry-standard temperature sensors, including thermocouples and Resistance Temperature Detectors (RTDs). The choice of sensor depends on the specific application, considering factors such as the required temperature range, accuracy, and cost.

The this compound supports a broad range of thermocouple types, each with its own characteristic temperature range. The selection of a thermocouple should be based on the temperature environment to be monitored. The compatible thermocouple types and their respective measurement ranges are summarized in Table 1.[1][2][3][4][5]

Table 1: Compatible Thermocouple Types and Temperature Ranges

| Thermocouple Type | Designation | Temperature Range (°C) | Temperature Range (°F) |

| K (CA) | KCaH | -100 to 1300 | -148 to 2372 |

| K (CA) | KCaL | -100.0 to 999.9 | Not Supported |

| J (IC) | JIcH | 0 to 800 | 32 to 1472 |

| J (IC) | JIcL | 0.0 to 800.0 | Not Supported |

| E (CR) | ECrH | 0 to 800 | 32 to 1472 |

| E (CR) | ECrL | 0.0 to 800.0 | Not Supported |

| T (CC) | TCcH | -200 to 400 | -328 to 752 |

| T (CC) | TCcL | -199.9 to 400.0 | Not Supported |

| R (PR) | R PR | 0 to 1700 | 32 to 3092 |

| S (PR) | S PR | 0 to 1700 | 32 to 3092 |

| N (NN) | NN | 0 to 1300 | 32 to 2372 |

| W (TT) | U TT | 0 to 2300 | 32 to 4172 |

For applications requiring higher accuracy and stability, the this compound is compatible with platinum-based RTDs. The supported RTD types are detailed in Table 2.[1][2][3]

Table 2: Compatible RTD Types and Temperature Ranges

| RTD Type | Designation | Temperature Range (°C) | Temperature Range (°F) |

| DPt100Ω | DPtH | 0 to 500 | 32 to 932 |

| DPt100Ω | DPtL | -199.9 to 199.9 | -199.9 to 391.8 |

| JPt100Ω | JPtH | 0 to 500 | 32 to 932 |

| JPt100Ω | JPtL | -199.9 to 199.9 | -199.9 to 391.8 |

Analog Inputs

In addition to direct temperature sensor inputs, the this compound can accept analog voltage or current signals from other transducers or transmitters. This allows for the control of processes based on a variety of measured parameters that are converted to a standard analog signal. The compatible analog input types and their display ranges are presented in Table 3.[2][3][6]

Table 3: Compatible Analog Inputs and Display Ranges

| Input Type | Designation | Display Range |

| Voltage | 1-5VDC | -1999 to 9999 |

| Voltage | 0-10VDC | -1999 to 9999 |

| Current | 4-20mADC | -1999 to 9999 |

Sensor Configuration and Setup Procedures

Proper configuration of the this compound controller is crucial for accurate measurements. This involves both hardware and software settings tailored to the specific sensor being used.

Before powering on the controller, the internal switches (SW1 and SW2) must be set according to the type of input sensor. The case needs to be detached to access these switches. The required switch settings are outlined in Table 4.[3][7][8]

Table 4: Internal Switch Settings for Input Type Selection

| Input Type | SW1 | SW2 |

| Thermocouple | 1 | 1 |

| RTD | mA | V |

| Analog (Voltage/Current) | 2 | 2 |

After setting the internal switches and powering on the device, the specific input sensor type must be configured in the parameter settings of the controller. This is done by accessing parameter group 2 and setting the [IN-T] parameter to match the connected sensor.

Sensor Selection and Configuration Workflow

The following diagram illustrates the logical workflow for selecting and configuring a compatible sensor for the this compound temperature controller.

Caption: Workflow for this compound sensor selection and setup.

Experimental Protocol: Sensor Integration and Verification

This section provides a generalized protocol for integrating a new temperature sensor with the Autonics this compound controller.

Objective: To correctly install and configure a compatible temperature sensor with the this compound controller and verify its proper operation.

Materials:

-

Autonics this compound Temperature Controller

-

Compatible temperature sensor (Thermocouple or RTD)

-

Appropriate wiring for the sensor

-

Screwdriver for terminal connections

-

Reference thermometer for verification (optional but recommended)

Procedure:

-

Safety First: Ensure the power to the this compound controller is completely disconnected before proceeding with any wiring or internal switch adjustments.

-

Sensor Selection: Based on the experimental requirements (temperature range, accuracy), select an appropriate sensor from the compatibility tables above.

-

Hardware Configuration:

-

Carefully detach the front case of the this compound controller to access the internal selection switches.

-

Refer to Table 4 and set the SW1 and SW2 switches to the correct position for the chosen sensor type (Thermocouple or RTD).

-

Re-attach the controller's case.

-

-

Wiring:

-

Connect the sensor wires to the appropriate input terminals on the rear of the this compound controller. Ensure correct polarity for thermocouples. For 3-wire RTDs, ensure each wire is connected to its designated terminal.

-

-

Power Up and Software Configuration:

-

Apply power to the this compound controller.

-

Enter the parameter setting mode by following the instructions in the user manual.

-

Navigate to parameter group 2 and locate the input type setting [IN-T].

-

Set the value of [IN-T] to correspond to the specific type of thermocouple or RTD being used (e.g., 'KCaH' for a K-type thermocouple).

-

Save the parameter settings and return to the normal run mode.

-

-

Verification:

-

Observe the Process Value (PV) on the controller's display.

-

If possible, place the sensor in an environment with a known temperature (e.g., an ice bath at 0°C or boiling water at 100°C, adjusting for atmospheric pressure) or alongside a calibrated reference thermometer.

-

Compare the PV reading on the this compound with the known temperature. If there is a significant discrepancy, re-check the wiring and parameter settings. An input correction [IN-B] can be applied if a slight, consistent offset is observed.

-

By following these guidelines and protocols, researchers, scientists, and drug development professionals can effectively utilize the Autonics this compound temperature controller with a high degree of confidence in the accuracy and reliability of their temperature measurements and control.

References

An In-depth Technical Guide to Communication Protocols for the TZ4M Series in a Lab Environment

For Researchers, Scientists, and Drug Development Professionals

The Autonics TZ4M series of temperature controllers offers precise and stable temperature management critical for laboratory environments, particularly in drug development where exacting conditions are paramount for experimental reproducibility and success. This guide provides a comprehensive overview of the communication protocols available for the this compound series, enabling seamless integration into data acquisition and control systems for advanced research applications.

Core Communication Capabilities

The this compound series can be equipped with an RS485 communication interface, allowing for remote monitoring and control.[1][2] This capability is essential for logging experimental data, automating temperature profiles, and ensuring the integrity of sensitive biological and chemical processes. While specific models within the TZ series are confirmed to support RS485, it is crucial to verify this option is included when ordering.[1]

Two primary protocols can be utilized for communication with the this compound series: a proprietary Autonics protocol and the widely adopted Modbus RTU protocol. The Autonics comprehensive device management software, DAQMaster, supports the TZ/TZN series, indicating a standardized communication framework.[3]

Data Presentation: Communication Protocol Specifications

For effective integration, understanding the specific parameters of the communication protocols is essential. The following tables summarize the key quantitative data for both the Autonics proprietary protocol and Modbus RTU.

Table 1: Autonics Proprietary Protocol Parameters

| Parameter | Value | Description |

| Physical Interface | RS485 | A robust serial communication standard suitable for noisy environments. |

| Communication Method | 2-wire half-duplex | Allows for two-way communication over a single pair of wires. |

| Synchronization | Asynchronous | Data is transmitted without a shared clock signal. |

| Start Bit | 1 bit | Signals the beginning of a data frame. |

| Data Bits | 8 bits | The standard number of bits for data transmission. |

| Parity Bit | None | No error-checking bit is used. |

| Stop Bit | 1 bit | Signals the end of a data frame. |

| Communication Speed | 2400, 4800, 9600 bps | Selectable data transfer rates.[1] |

| Max. Connections | 31 units | Multiple controllers can be connected on a single network.[1] |

| Communication Distance | Within 1.2 km | Maximum distance for reliable communication.[1] |

Table 2: Modbus RTU Protocol Parameters (Inferred from similar Autonics models)

| Parameter | Value | Description |

| Physical Interface | RS485 | The standard for industrial serial communication. |

| Protocol | Modbus RTU | A widely supported, master-slave protocol.[4][5] |

| Communication Mode | RTU (Remote Terminal Unit) | Binary data transmission for efficiency. |

| Data Bits | 8 bits | The standard for Modbus RTU. |

| Parity | Configurable (None, Even, Odd) | Provides error checking capabilities. |

| Stop Bits | 1 or 2 bits | Configurable to match network requirements. |

| Slave Address | 1 - 99 | Unique identifier for each controller on the network. |

| Function Codes | 03, 04, 06, 16 (Typical) | For reading and writing register values. |

Experimental Protocols: Interfacing with the this compound in a Research Setting

This section outlines the detailed methodologies for establishing communication with a this compound controller and integrating it into a laboratory data acquisition system.

Protocol 1: Establishing RS485 Communication

Objective: To physically connect the this compound controller to a host computer for data exchange.

Materials:

-

This compound controller with RS485 communication option.

-

RS485 to USB converter.

-

Twisted-pair wiring.

-

Host computer with data acquisition software (e.g., LabVIEW, MATLAB, or DAQMaster).

Methodology:

-

Wiring:

-

Power down the this compound controller.

-

Connect the 'A+' and 'B-' terminals of the this compound's RS485 output to the corresponding 'A+' and 'B-' terminals on the RS485 to USB converter. Ensure correct polarity to prevent communication errors.

-

Use twisted-pair wiring to minimize electromagnetic interference.

-

-

Controller Configuration:

-

Power on the this compound controller.

-

Enter the parameter setting mode.

-

Set the communication address (e.g., 1 to 99). Each device on the RS485 network must have a unique address.

-

Select the desired communication speed (e.g., 9600 bps). This must match the setting on the host computer.

-

-

Host Computer Setup:

-

Install the necessary drivers for the RS485 to USB converter.

-

Connect the converter to a USB port on the host computer.

-

In the device manager, identify the COM port assigned to the converter.

-

Configure your data acquisition software to communicate with the assigned COM port using the parameters specified in Table 1 or 2.

-

Protocol 2: Data Logging and Remote Control

Objective: To read the present value (PV) and set a new setpoint value (SV) remotely.

Materials:

-

A successfully established RS485 communication link.

-

Software capable of sending and receiving serial data (e.g., a terminal program, Python with pyserial, or DAQMaster).

Methodology (using a conceptual command structure):

-

Reading the Present Value (PV):

-

Construct the command frame to request the PV from the this compound. This will typically involve the slave address, a function code for reading, the address of the PV register, and a checksum.

-

Transmit the command frame over the serial connection.

-

Listen for the response from the this compound. The response frame will contain the slave address, function code, data length, the PV data, and a checksum.

-

Parse the received data to extract the PV. The data may need to be converted from its raw format (e.g., hexadecimal) to a decimal temperature value.

-

-

Writing a New Setpoint Value (SV):

-

Construct the command frame to write a new SV. This will include the slave address, a function code for writing, the address of the SV register, the new SV data, and a checksum.

-

Transmit the command frame to the this compound.

-

The this compound should respond with an echo of the command frame to confirm successful receipt and execution.

-

Mandatory Visualizations

The following diagrams illustrate the key communication pathways and workflows.

Caption: Data flow from researcher's software to the controlled process and back.

Caption: Step-by-step workflow for setting up and running a data-logged experiment.

Caption: Master-slave relationship in Modbus/RS485 communication.

References

An In-depth Technical Guide to the TZ4M Controller for Scientific Applications

The Autonics TZ4M series of temperature controllers offers a robust and versatile solution for precise thermal regulation in a variety of scientific and industrial applications. This guide provides a detailed overview of the this compound's core features, technical specifications, and operational workflows, tailored for researchers, scientists, and professionals in drug development who require accurate and repeatable temperature control for their experiments.

Core Capabilities at a Glance

The this compound is a dual PID auto-tuning controller, engineered to provide either high-speed temperature attainment or minimal overshoot, making it adaptable to a wide range of experimental setups.[1][2] Its multi-input capability allows for compatibility with numerous sensor types, while various output options ensure seamless integration with different heating and cooling elements.

Key Technical Specifications

The following tables summarize the essential quantitative data of the this compound controller, facilitating easy comparison and selection for specific experimental needs.

Table 1: General Specifications

| Feature | Specification |

| Power Supply | 100-240VAC 50/60Hz |

| Allowable Voltage Range | 90 to 110% of rated voltage |

| Power Consumption | Approx. 6VA |

| Display Method | 7-Segment LED (Process Value: Red, Set Value: Green) |

| Display Accuracy | ±0.3% of Full Scale (F.S.) or 3°C (whichever is greater) |

| Sampling Cycle | 500ms |

| Ambient Temperature | -10 to 50°C (Storage: -20 to 60°C) |

| Ambient Humidity | 35 to 85% RH (non-condensing) |

| Dimensions | DIN W72xH72mm |

Table 2: Input and Output Specifications

| Parameter | Type | Specification |

| Multi-Input | Thermocouple | K(CA), J(IC), R(PR), E(CR), T(CC), S(PR), N(NN), W(TT) |

| RTD | DIN Pt100, JIS Pt100 (2, 3-wire type) | |

| Voltage | 1-5VDC, 0-10VDC | |

| Current | 4-20mADC | |

| Control Output | Relay | 250VAC 3A 1c |

| SSR Drive | 12VDC ±3V (Max. 30mA) | |

| Current | 4-20mADC (Load resistance: Max. 600Ω) | |

| Alarm Output | Relay | 250VAC 1A 1a (Event 1, 2) |

| PV Transmission | Current | 4-20mADC (Load resistance: Max. 600Ω) |

Table 3: Control and Functional Specifications

| Function | Specification | Description |

| Control Method | ON/OFF, P, PI, PD, PIDF, PIDS | A range of control modes from simple on/off to advanced PID algorithms.[3][7] |

| Auto-Tuning | 2-Step Auto-Tuning | Automatically calculates optimal PID parameters for the thermal system.[3][5] |

| Dual PID | PIDF (High-Speed), PIDS (Low-Overshoot) | Selectable PID modes to prioritize either fast response or stability.[3][5][8] |

| Proportional Band (P) | 0.0 to 100.0% | |

| Integral Time (I) | 0 to 3,600 sec | |

| Derivative Time (D) | 0 to 3,600 sec | |

| Control Period (T) | 1 to 120 sec | |

| Hysteresis (for ON/OFF) | 1 to 100°C (0.1 to 100.0°C) variable | Defines the deadband for on/off control to prevent chattering.[2][3] |

| Communication | RS485 (Optional) | Allows for remote monitoring and control.[4][9] |

Experimental Protocols and Methodologies

While specific experimental protocols are highly dependent on the research application, the following outlines the general methodology for setting up and utilizing the this compound controller for a typical temperature-controlled experiment.

Initial Setup and Configuration

Objective: To correctly wire and configure the this compound controller for the specific sensor and actuator being used.

Materials:

-

This compound Controller

-

Appropriate temperature sensor (e.g., K-type thermocouple, Pt100 RTD)

-

Heating/cooling element (e.g., resistive heater with SSR, Peltier module)

-

Power supply

Procedure:

-

Wiring: De-energize all power sources. Connect the power supply, sensor, and control output (Relay, SSR, or Current) to the appropriate terminals on the rear of the this compound unit as per the connection diagrams in the manual.[9] Ensure correct polarity for DC signals and sensor inputs.

-

Input Type Selection: Access the internal switches to set the general input type (e.g., Thermocouple, RTD, Voltage/Current).[6]

-

Parameter Configuration: Power on the controller. Navigate to Parameter Group 2 to select the specific input sensor type (e.g., K, J, Pt100) and other foundational settings.[9]

-

Output and Alarm Setup: Configure the main control output type and any desired alarm functions, such as high/low deviation alarms.

PID Control and Auto-Tuning

Objective: To achieve stable and accurate temperature control by optimizing the PID parameters.

Procedure:

-

Set the Set Value (SV): Input the desired target temperature for the experiment.

-

Select PID Mode: In the parameter settings, choose the appropriate PID control mode. For applications requiring rapid heating, PIDF (High-speed response) is suitable. For experiments sensitive to temperature overshoot, such as certain chemical reactions or cell culture incubation, PIDS (Low-speed response) is recommended.[3][5][8]

-

Initiate Auto-Tuning (AT): For initial setup or if the thermal load changes significantly, perform an auto-tuning cycle. This is typically initiated by pressing and holding the 'AT' key for a few seconds.[3][5] The controller will then cycle the output to analyze the system's thermal response and calculate the optimal P, I, and D values.

-

Monitor and Refine: Observe the controller's performance as it regulates the temperature around the setpoint. If necessary, the PID parameters calculated by the auto-tuning function can be manually adjusted for finer control.

Visualizing Core Processes

The following diagrams, generated using the DOT language, illustrate key logical workflows of the this compound controller.

References

- 1. amerimation.net [amerimation.net]

- 2. m.indiamart.com [m.indiamart.com]

- 3. autonics.se [autonics.se]

- 4. scribd.com [scribd.com]

- 5. instrumart.com [instrumart.com]

- 6. autonics.se [autonics.se]

- 7. okfaifa.com [okfaifa.com]

- 8. rusautomation.ru [rusautomation.ru]

- 9. Autonics this compound Manuals | ManualsLib [manualslib.com]

TZ4M manual and datasheet for first-time users

An In-Depth Technical Guide to the TZ4M Temperature Controller for First-Time Users

Audience Focus: This document serves as a comprehensive technical guide for professionals in industrial process control, automation, and related fields who are new to the this compound series of temperature controllers. While the core principles of control systems are broadly applicable, the this compound is specifically an industrial temperature controller and is not designed for direct application in life science or drug development research such as signaling pathway analysis. This guide provides a detailed overview of its functionalities, specifications, and operational workflows.

The Autonics this compound is a dual PID auto-tuning temperature controller designed for precise and stable temperature management in various industrial applications.[1][2] Its versatility is showcased through multiple control methods, diverse input and output options, and a clear 4-digit 7-segment LED display.[3] This guide will delve into the core specifications, operational procedures, and logical workflows of the this compound to enable effective implementation for first-time users.

Core Specifications

The capabilities of the this compound controller are extensive, covering a wide range of process requirements. The following tables summarize the key quantitative data for easy reference and comparison.

General Specifications

| Specification | Value |

| Power Supply | 100-240 VAC, 50/60 Hz[4] |

| 24 VAC 50/60 Hz, 24-48 VDC[4] | |

| Allowable Voltage Range | 90 to 110% of rated voltage[4] |

| Power Consumption | Approx. 6 VA, Max. 7W[4] |

| Display Method | 4-digit 7-segment LED (Process Value: Red, Set Value: Green)[4] |

| Dimensions | 72 x 72 mm[1] |

| Weight | Approx. 0.82 lbs[1] |

| Ambient Temperature | -10 to 50°C (Storage: -20 to 60°C)[4] |

| Ambient Humidity | 35 to 85% RH (Storage: 35 to 85% RH)[4] |

Input Specifications

| Input Type | Model/Range |

| Thermocouple | K(CA), J(IC), E(CR), T(CC), R(PR), S(PR), N(NN), W(TT)[3][4] |

| RTD | DPt100Ω, JPt100Ω (3-wire)[5] |

| Voltage | 1-5 VDC, 0-10 VDC[4] |

| Current | 4-20 mA DC[4] |

Output Specifications

| Output Type | Specification |

| Relay Contact | 250 VAC 3A 1c[4] |

| SSR Drive Voltage | 12 VDC ±3V, Max. 30mA[4] |

| Current | 4-20 mA DC (Load resistance: Max. 600Ω)[4] |

| Alarm Output | Alarm1 + Alarm2[1] |

| PV Retransmission | 4-20 mA DC (Load resistance: Max. 600Ω)[4] |

Control Specifications

| Control Parameter | Range/Value |

| Control Method | ON/OFF, P, PI, PD, PIDF, PIDS[3][6] |

| Sampling Cycle | 500 ms[3] |

| Proportional Band (P) | 0.1 to 100.0% of FS[4] |

| Integral Time (I) | 0 to 3,600 sec[7] |

| Derivative Time (D) | 0 to 3,600 sec[7] |

| Control Period (T) | 1 to 120 sec (for Relay/SSR output)[7] |

| Hysteresis | 1 to 100°C/°F (at ON/OFF control)[8] |

Key Operational Protocols

This section details the methodologies for crucial operations of the this compound controller. These procedures are fundamental to configuring the device for optimal performance in a given application.

Protocol 1: Initial Setup and Input Configuration

-

Installation: The unit must be securely mounted on a panel in an environment free from excessive dust, flammable gases, direct sunlight, humidity, vibration, or impact.[8]

-

Wiring: Connect the power supply and input sensor to the appropriate terminals, ensuring the correct polarity for thermocouple inputs.[8] Use terminals of the specified size and tighten the screws to the recommended torque (0.74 to 0.90 N·m) to prevent malfunctions.[8]

-

Input Type Selection: Before powering on, configure the internal switches to match the type of input sensor (e.g., thermocouple, RTD, voltage, or current) being used.[9][10]

-

Power On and Verification: Apply power to the unit. The Process Value (PV) and Set Value (SV) will be displayed. Verify that the PV reading is within the expected range for the connected sensor.

Protocol 2: Auto-Tuning (AT) Procedure

The auto-tuning function enables the controller to automatically determine the optimal PID parameters by analyzing the thermal characteristics of the system.[8]

-

Initiate Auto-Tuning: Press and hold the AT key for 3 seconds or more to start the auto-tuning process.[8] The AT lamp on the front panel will begin to flicker.[8]

-

Tuning Execution: The controller will cycle the output ON and OFF to measure the system's response. This process can be executed at the set value (SV) or at 70% of the SV, depending on the selected mode in the parameter settings.[8]

-

Completion: Once the tuning is complete, the AT lamp will turn off. The controller will have calculated and saved the optimal Proportional Band (P), Integral Time (I), and Derivative Time (D) values.[8]

-

Cancellation: To stop the auto-tuning process manually, press and hold the AT key for 5 seconds or more.[8] If power is lost during tuning, the PID constants will not be updated.[8]

Logical Workflows and Diagrams

To visualize the operational logic of the this compound, the following diagrams have been created using the DOT language.

Caption: PID Control Logic Workflow in the this compound.

Caption: Basic Alarm Operation Logical Flow.

Caption: this compound Auto-Tuning (AT) Experimental Workflow.

References

- 1. industryparts.pk [industryparts.pk]

- 2. galco.com [galco.com]

- 3. Autonics Temperature Controller this compound-T4S - Automation Pioneer [automationpioneer.com]

- 4. autonics.se [autonics.se]

- 5. scribd.com [scribd.com]

- 6. okfaifa.com [okfaifa.com]

- 7. instrumart.com [instrumart.com]

- 8. instrumart.com [instrumart.com]

- 9. This compound-14S datasheet(14/16 Pages) AUTONICS | Dual PID auto tuning control [alldatasheet.com]

- 10. autonics.se [autonics.se]

Differences between TZ4M models for research applications

An In-depth Technical Guide to TZ4M Series Controllers

Introduction

The this compound series are advanced, dual PID auto-tuning temperature controllers designed for high-precision temperature management in a variety of industrial applications. While the query specified research applications in drug development, it is important to clarify that the this compound series are industrial controllers and not biological or chemical models. This guide provides a comprehensive technical overview of the this compound models, their functionalities, and operational parameters, tailored for a technical audience requiring precise process control.

Core Features of the this compound Series

The this compound series controllers offer a range of features to ensure optimal temperature regulation:

-

Dual PID Auto-Tuning: The controllers employ a sophisticated dual PID algorithm that allows for either fast response or low overshoot, depending on the application's requirements. The auto-tuning function automatically measures the thermal characteristics of the system and calculates the optimal PID parameters.

-

Multiple Control Modes: Users can select between ON/OFF control, P, PI, PD, PIDF, and PIDS control modes to suit various processes.[1]

-

Versatile Input and Output Options: The this compound series supports a wide range of input sensors, including thermocouples and RTDs, and offers various output options such as relay, SSR, and current outputs.[1][2]

-

Clear Display: A 7-segment LED display shows the process value (PV) in red and the setting value (SV) in green for easy monitoring.[1]

Quantitative Data Summary

The following tables summarize the key technical specifications of the this compound series controllers.

General Specifications

| Specification | Value |

| Power Supply | 100-240VAC 50/60Hz |

| Allowable Voltage Range | 90 to 110% of rated voltage |

| Power Consumption | Approx. 6VA |

| Display Method | 7-Segment LED (PV: Red, SV: Green) |

| Control Method | ON/OFF, P, PI, PD, PIDF, PIDS |

| Display Accuracy | ±0.3% based on F.S. or 3°C Max. |

| Setting Type | Front push buttons |

| Ambient Temperature | -10 to 50°C |

| Storage Temperature | -20 to 60°C |

| Ambient Humidity | 35 to 85% RH |

Input Sensor Specifications

| Sensor Type | Model | Range (°C) |

| Thermocouple | K (CA) | -100 to 1300 |

| J (IC) | 0 to 800 | |

| R (PR) | 0 to 1700 | |

| E (CR) | 0 to 800 | |

| T (CC) | -200 to 400 | |

| S (PR) | 0 to 1700 | |

| N (NN) | 0 to 1300 | |

| W (TT) | 0 to 2300 | |

| RTD | DIN Pt100 | -199.9 to 500.0 |

| JIS Pt100 | -199.9 to 500.0 | |

| Analog | Voltage | 1-5VDC, 0-10VDC |

| Current | 4-20mADC |

Output Specifications

| Output Type | Rating | Model Indicator |

| Relay | 250VAC 3A 1c | R |

| SSR | 12VDC ±3V Max. 30mA | S |

| Current | 4-20mADC (Load resistance: Max. 600Ω) | C |

Control Methodologies and Operational Protocols

The this compound series offers distinct PID control modes to cater to different process requirements: PIDF for high-speed response and PIDS for low-speed response with minimal overshoot.[1][2]

PIDF (High-Speed Response Type)

This mode is suitable for applications that require a rapid response to reach the setpoint temperature quickly. Examples include injection molding machines and electric furnaces that need preheating.[1][2]

PIDS (Low-Speed Response Type)

This mode is designed for processes where minimizing overshoot is critical to prevent damage or hazards, such as in plating machines or oil temperature control systems.[1][2] The factory default setting for the TZ series is PIDS.[1][2]

Auto-Tuning Protocol

The auto-tuning function optimizes the PID parameters for the specific thermal characteristics of the controlled system. The protocol for initiating auto-tuning is as follows:

-

Initial Setup: Connect the controller and the sensor to the system.

-

Initiate Auto-Tuning: Press and hold the AT key for 3 seconds or more to start the auto-tuning process. The AT lamp will flicker during this process.

-

Completion: The AT lamp will turn off when the auto-tuning is complete. The calculated PID parameters are then stored.

-

Interruption: To stop the auto-tuning process, press and hold the AT key for 5 seconds or more.

There are two auto-tuning modes:

-

Tun1 (Default): Auto-tuning is executed at the set value (SV).

-

Tun2: Auto-tuning is executed at 70% of the set value (SV).

Diagrams of Signaling Pathways and Logical Relationships

The following diagrams illustrate the core logical flows and control pathways within the this compound controllers.

Caption: PID Control Logic Flowchart

Caption: PIDF vs. PIDS Selection Workflow

References

A Comprehensive Technical Guide to the Power and Electrical Specifications of the Autonics TZ4M Temperature Controller

For researchers, scientists, and professionals in drug development, precise temperature control is paramount. The Autonics TZ4M series of temperature controllers offers a robust solution for maintaining stable thermal environments essential for sensitive experiments and processes. This technical guide provides an in-depth look at the power requirements and electrical specifications of the this compound, ensuring its effective and safe integration into laboratory and manufacturing settings.

Power Supply and Consumption

The this compound is designed to be versatile, accommodating various power sources commonly found in laboratory and industrial environments. The primary power supply option is 100-240VAC at 50/60Hz.[1] An alternative model is available that operates on 24VAC at 50/60Hz or 24-48VDC.[1] This flexibility allows for integration into a wide range of equipment and power infrastructures. The power consumption of the device is nominal, typically around 6VA, with a maximum draw of 7W.[1]

| Specification | Value |

| Power Supply | 100-240VAC 50/60Hz or 24VAC 50/60Hz / 24-48VDC |

| Allowable Voltage Range | 90 to 110% of rated voltage |

| Power Consumption | Approx. 6VA (Max. 7W) |

Input and Output Electrical Specifications

The this compound is a highly configurable controller, accepting a variety of sensor inputs and providing multiple control output options to suit different heating and cooling elements.

Input Specifications

The controller supports a wide array of temperature sensors, as well as analog voltage and current inputs. This allows for compatibility with numerous existing experimental setups.

| Input Type | Specification |

| Thermocouple | K(CA), J(IC), R(PR), E(CR), T(CC), S(PR), N(NN), W(TT)[1] |

| RTD | DIN Pt100, JIS Pt100 (3-wire type)[1] |

| Voltage | 1-5VDC, 0-10VDC[1] |

| Current | 4-20mADC[1] |

| Display Accuracy | ±0.3% of Full Scale (F.S.) or 3°C (whichever is greater)[1] |

Control Output Specifications

The this compound offers three main types of control outputs: relay, Solid State Relay (SSR) drive, and current output. The choice of output depends on the switching frequency and the power requirements of the controlled device.

| Output Type | Specification |

| Relay Contact Output | 250VAC 3A 1c[1] |

| SSR Drive Voltage Output | 12VDC ±3V, Max. 30mA[1] |

| Current Output | 4-20mADC (Load resistance: Max. 600Ω)[1] |

Alarm Output

In addition to the primary control output, the this compound features alarm outputs to signal deviations from setpoints or other critical events.

| Specification | Value |

| Event 1, 2 Output | Relay contact output: 250VAC 1A 1a[1] |

Electrical Safety and Durability

To ensure reliable and safe operation, the this compound is built to high electrical standards.

| Specification | Value |

| Dielectric Strength | 2000VAC 50/60Hz for 1 minute |

| Insulation Resistance | Min. 100MΩ (at 500VDC megger) |

| Noise Immunity | ±2kV square wave noise (pulse width 1µs) on R-phase and S-phase |

| Memory Retention | Approx. 10 years (non-volatile semiconductor memory) |

Experimental Protocols: PID Auto-Tuning

A key experimental procedure for optimizing the performance of the this compound for a specific thermal system is the PID (Proportional-Integral-Derivative) auto-tuning function. This process allows the controller to learn the thermal characteristics of the system and calculate the optimal PID parameters for fast and stable temperature control.

Methodology:

-

Initiation: The auto-tuning process is initiated by pressing the "AT" key on the front panel for three seconds. The "AT" lamp will begin to flicker, indicating that the process has started.[1][2]

-

Execution: During auto-tuning, the controller will cycle the output on and off to measure the system's response.

-

Modes of Operation: The user can select between two auto-tuning modes in the parameter settings:

-

PIDF (High-speed response type): This mode is suitable for systems that require a fast response to reach the setpoint quickly.[2][3]

-

PIDS (Low-speed response type): This mode is designed for systems where minimizing overshoot is critical, even if it results in a slightly slower response time.[3] The factory default setting is PIDS.

-

-

Completion: Once the auto-tuning process is complete, the "AT" lamp will turn off, and the newly calculated PID parameters will be stored in the controller's memory.[1][2]

-

Cancellation: The auto-tuning process can be manually stopped by pressing the "AT" key for five seconds.[1][2]

It is recommended to perform the auto-tuning procedure when the controller is first installed and periodically thereafter, as the thermal characteristics of the system may change over time.[2]

Visualizations

This compound Power and Control Flow

Caption: Power and control signal flow within the this compound.

PID Auto-Tuning Workflow

Caption: Workflow for the PID auto-tuning process.

References

Methodological & Application

Application Note: Programming the TZ4M for Specific Temperature Profiles

For Researchers, Scientists, and Drug Development Professionals

This application note provides detailed protocols for programming the Autonics TZ4M temperature controller to execute specific temperature profiles. The this compound, a dual PID auto-tuning controller, can be configured for both simple and complex temperature sequences, making it a versatile tool for various research and development applications where precise thermal cycling is critical.

This document outlines two primary methods for programming temperature profiles: manual programming directly on the controller's front panel and automated programming via a computer using the Autonics DAQMaster software with RS485 communication.

Introduction to Temperature Profiling with the this compound

A temperature profile is a predetermined sequence of temperature changes over time. This typically involves ramping the temperature up or down at a specific rate to a setpoint, holding it there for a defined period (soaking), and then proceeding to the next temperature step. Such profiles are essential in a multitude of scientific applications, including:

-

Drug Stability and Degradation Studies: Simulating various environmental conditions to assess the shelf-life and degradation pathways of pharmaceutical products.

-

Cell Culture and Tissue Engineering: Optimizing growth conditions by cycling through different temperatures to mimic physiological environments or induce specific cellular responses.

-

Materials Science: Investigating the thermal properties of materials, such as phase transitions and thermal expansion.

-

Enzyme Kinetics and Protein Stability Assays: Studying the effect of temperature on reaction rates and protein denaturation.

The this compound controller facilitates temperature profiling through its Ramp function . When enabled, this function allows for a controlled, linear change in temperature from the current value to the new setpoint over a user-defined time.

Manual Temperature Profile Programming

This protocol describes how to program a multi-step temperature profile by manually adjusting the setpoint (SV) and utilizing the ramp function. This method is suitable for simpler profiles or when a dedicated computer connection is not available.

Experimental Protocol: Manual Programming

Objective: To program a three-step temperature profile consisting of a ramp-up, a soak, and a ramp-down.

Materials:

-

Autonics this compound Temperature Controller

-

Heating/cooling device connected to the this compound's output

-

Temperature sensor (thermocouple or RTD) connected to the this compound's input

-

Stopwatch or timer

Procedure:

-

Enter Parameter Group 2:

-

Press and hold the MD key for approximately 3 seconds to enter the parameter setting mode.

-

Navigate through the parameter groups until you reach Parameter Group 2.

-

-

Enable the Ramp Function:

-

Return to Run Mode:

-

Press and hold the MD key to save the changes and return to the main display (Run mode).

-

-

Set the Ramp-Up and Ramp-Down Rates:

-

Press the MD key once to enter Parameter Group 1.

-

Locate the rAPU parameter. This sets the time (in minutes) it will take for the temperature to ramp up to the setpoint. Set your desired ramp-up time.

-

Locate the rAPd parameter. This sets the time (in minutes) it will take for the temperature to ramp down to the setpoint. Set your desired ramp-down time.

-

-

Initiate the First Ramp-Up:

-

In Run mode, press the up or down arrow keys to set the first target temperature (SV1).

-

The controller will now begin to ramp the temperature from the current value to SV1 at the rate defined by rAPU.

-

-

First Soak Period:

-

Once the temperature reaches SV1, start a stopwatch or timer for the desired soak duration.

-

The controller will maintain the temperature at SV1.

-

-

Initiate the Second Ramp (Up or Down):

-

At the end of the first soak period, set the second target temperature (SV2).

-

If SV2 is higher than SV1, the controller will ramp up at the rAPU rate.

-

If SV2 is lower than SV1, the controller will ramp down at the rAPd rate.

-

-

Second Soak Period:

-

Once the temperature reaches SV2, begin timing the second soak period.

-

-

Continue for Additional Steps:

-

Repeat steps 7 and 8 for all subsequent steps in your temperature profile.

-

Data Presentation: Manual Programming Parameters

| Parameter | Symbol | Group | Description | Range |

| Ramp Function | rAmP | 2 | Enables or disables the ramp function. | OFF, ON |

| Ramp Up Time | rAPU | 1 | The time for the temperature to ramp up to the setpoint. | 1 - 99 minutes |

| Ramp Down Time | rAPd | 1 | The time for the temperature to ramp down to the setpoint. | 1 - 99 minutes |

| Set Value | SV | Run Mode | The target temperature setpoint. | Dependent on sensor type |

Logical Workflow for Manual Programming

Automated Temperature Profile Programming with DAQMaster

For more complex or lengthy temperature profiles, and for enhanced reproducibility, the use of Autonics' DAQMaster software is recommended. This requires a this compound model with RS485 communication capability and a connection to a computer. DAQMaster is a comprehensive device management program that allows for parameter setting, real-time monitoring, and data logging.[3][4]

While DAQMaster does not have a dedicated "profile creator," its "Script Support" feature (available in the Pro version) allows for the creation of custom programs to automate the sequence of setpoint changes and soak times.[4]

Experimental Protocol: Automated Programming with DAQMaster

Objective: To create and run an automated multi-step temperature profile using DAQMaster.

Materials:

-

Autonics this compound Temperature Controller with RS485 communication

-

Computer with DAQMaster software installed

-

RS485 to USB converter

-

Appropriate wiring for RS485 communication

Procedure:

-

Hardware Connection:

-

Connect the this compound's RS485 terminals to the RS485 to USB converter, and plug the converter into the computer.

-